N,N,2,6-Tetramethyl-4-cyanoaniline

説明

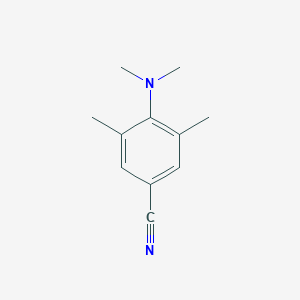

N,N,2,6-Tetramethyl-4-cyanoaniline (CAS: 13012-16-3) is a substituted aniline derivative characterized by a cyano group at the para position and methyl substituents at the ortho (2,6) and N-methyl positions. Its molecular weight is 607.22 g/mol . The compound is primarily utilized in organic synthesis, particularly in the preparation of dyes, agrochemical intermediates, and coordination complexes due to its electron-withdrawing cyano group and steric hindrance from the methyl groups.

特性

CAS番号 |

13012-16-3 |

|---|---|

分子式 |

C11H14N2 |

分子量 |

174.24 g/mol |

IUPAC名 |

4-(dimethylamino)-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3 |

InChIキー |

BXCDZVXGIFBDST-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N(C)C)C)C#N |

正規SMILES |

CC1=CC(=CC(=C1N(C)C)C)C#N |

他のCAS番号 |

13012-16-3 |

同義語 |

4-dimethylamino-3,5-dimethyl-benzonitrile |

製品の起源 |

United States |

準備方法

GW810781の調製には、いくつかの合成経路と反応条件が含まれます。一般的な方法の1つには、特定の条件下でフラン誘導体をトリアゾール化合物と反応させて目的の生成物を形成することが含まれます。 この反応には通常、触媒が必要であり、高い収率と純度を確保するために制御された温度と圧力下で行われます

化学反応の分析

科学研究アプリケーション

GW810781は、主にHIV感染症の治療における潜在的な用途について調査されています。 臨床試験では、HIV-1インテグレーゼを阻害し、ウイルスDNAが宿主ゲノムに組み込まれるのを防ぐ能力が示されています。 さらに、GW810781は、ウイルス組み込みのメカニズムの研究や新しい抗ウイルス療法の開発など、医学や生物学の他の分野にも応用できる可能性があります.

科学的研究の応用

GW810781 has been primarily investigated for its potential use in treating HIV infections. It has shown promise in clinical trials for its ability to inhibit HIV-1 integrase, thereby preventing the integration of viral DNA into the host genome . Additionally, GW810781 may have applications in other areas of medicine and biology, such as studying the mechanisms of viral integration and developing new antiviral therapies .

作用機序

類似化合物の比較

GW810781は、HIV-1インテグレーゼの特異的阻害においてユニークです。類似の化合物には、ラルテグラビル、エルビテグラビル、ドルテグラビルなどの他のインテグレーゼ阻害剤が含まれます。 これらの化合物もインテグレーゼ酵素を標的とするが、結合親和性、薬物動態、副作用プロファイルが異なる場合があります。 GW810781は、その独特の化学構造とHIV-1インテグレーゼを阻害する高い特異性の可能性により際立っています.

類似化合物との比較

Structural and Physical Property Comparisons

The following table compares N,N,2,6-Tetramethyl-4-cyanoaniline with compounds sharing analogous functional groups or substitution patterns:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups/Substituents |

|---|---|---|---|

| This compound | 13012-16-3 | 607.22 | Cyano (para), N,N-dimethyl, 2,6-dimethyl |

| p-Butoxybenzonitrile | 5203-14-5 | 607.24 | Cyano (para), butoxy (para) |

| β-Terpinyl isobutyrate | N/A | 607.25 | Isobutyrate ester, terpene backbone |

| 2-(4-Formylphenyl)propanoic acid, methyl | N/A | 607.25 | Formyl (para), methyl ester, propanoic acid |

| N-(2-cyanoethyl)-N-ethylaniline | Not listed | ~300–350 (estimated) | Cyanoethyl, N-ethyl, aniline backbone |

Key Observations :

- Molecular Weight Proximity: The molecular weights of β-Terpinyl isobutyrate and 2-(4-Formylphenyl)propanoic acid, methyl (607.25 g/mol) are nearly identical to the target compound, but their functional groups (esters, formyl) confer distinct solubility and polarity profiles.

- N-Substitution Differences: N-(2-cyanoethyl)-N-ethylaniline shares the aniline backbone and cyano group but features a cyanoethyl chain instead of methyl groups, altering its applications in polymer chemistry .

Stability and Industrial Relevance

- Thermal Stability : Methyl-substituted anilines generally exhibit higher thermal stability compared to ester-containing analogs like β-Terpinyl isobutyrate, which may decompose at elevated temperatures due to ester cleavage.

- Patent Relevance: Derivatives of N-(2-cyanoethyl)-N-ethylaniline are patented for use in epoxy curing agents, whereas this compound is cited in patents for asymmetric catalysis and dye intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。